Application: Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer
Method: This study involved a systematic review and network meta-analysis .
Results: The study compared the efficacy and safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for treating peptic ulcers with or without Helicobacter pylori infection .
Field: Microbiology and Biotechnology
Application: Lignin degradation by Serratia quinivorans AORB19
Method: The study involved genomic analyses and alkaline lignin degradation .
Results: The strain AORB19 was found to possess genes associated with metabolic pathways such as the β-ketoadipate, gentisate, anthranilate, homogentisic, and phenylacetate CoA pathways . LC–UV analysis demonstrated the presence of p-hydroxybenzaldehyde and vanillin in the culture media .
Field: Agriculture and Nanotechnology
Application: Use of nano-potassium fertilizers
Method: This study explored the effects and mechanisms of nano-fertilizers on plants .
Results: The study provided insights into future applications of nano-potassium fertilizers in agriculture .
Field: Environmental Science and Pollution Research
Application: The combination of nanotechnology and potassium: applications in agriculture
Method: This paper reviews the applications of common potassium-containing materials, explores the effects and mechanisms of nano-fertilizers on plants .
Application: Comparative Efficacy and Safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer with or without Helicobacter pylori Infection
Potassium benzenethiolate is an organosulfur compound with the chemical formula C₆H₅KS. It consists of a benzene ring bonded to a thiolate group, which is the conjugate base of benzenethiol. This compound is characterized by its distinct properties, including its solubility in polar solvents and reactivity in various
There's no current research available on the specific mechanism of action of potassium benzenethiolate.
While potassium benzenethiolate itself may not be extensively studied for direct biological activity, its parent compound, benzenethiol, has been investigated for various biological interactions. Thiolates are known to interact with biological molecules, potentially influencing enzyme activity and redox states within cells. The reactivity of thiol groups can lead to modulation of protein function through mechanisms such as disulfide bond formation or reduction.
Potassium benzenethiolate can be synthesized through several methods:
Potassium benzenethiolate has several applications in chemical synthesis and research:
Interaction studies involving potassium benzenethiolate often focus on its reactivity with various electrophiles and transition metals. These studies help elucidate its role as a nucleophile and its potential applications in catalysis and organic synthesis. For example, investigations into its reactions with different aromatic systems provide insight into its selectivity and efficiency as a reagent .
Potassium benzenethiolate belongs to a class of thiolates that exhibit similar reactivity patterns. Here are some similar compounds along with their unique characteristics:
Compound | Formula | Unique Characteristics |
---|---|---|
Sodium Benzenethiolate | C₆H₅NaS | Similar reactivity but different solubility properties due to sodium cation. |
Potassium Thiocyanate | KSCN | Functions as a pseudohalide; used in different synthetic pathways compared to thiolates. |
Sodium Thiophenolate | C₄H₃NaS | A thiolate from thiophene; exhibits distinct electronic properties due to the aromatic system. |
Silver Benzenethiolate | C₆H₅AgS | Forms stable complexes with silver ions, often used in coordination chemistry. |